Ala-boroPro, also known as D-alanine-boronic acid, is a compound that combines the amino acid D-alanine with a boronic acid derivative. It is primarily recognized for its role in scientific research, particularly in the fields of chemistry and medicine. The compound has garnered attention due to its ability to inhibit fibroblast activation protein, which is significant in cancer biology and therapeutic applications.
Ala-boroPro is synthesized through chemical reactions involving D-alanine and boronic acid derivatives. The synthesis typically employs established peptide coupling methods, which are common in organic chemistry.
Ala-boroPro falls under the category of boronic acid derivatives and peptide-based compounds. It is classified as a small molecule inhibitor with applications in both diagnostic imaging and therapeutic strategies against tumors.
The synthesis of Ala-boroPro generally involves the following steps:
The molecular formula of Ala-boroPro is , with a molecular weight of 186.02 g/mol. The structural representation highlights its boronic acid group attached to a pyrrolidine ring derived from D-alanine.
Ala-boroPro can undergo several types of chemical reactions:
The major products from these reactions include boronic esters and substituted compounds.
Ala-boroPro exerts its biological effects primarily through the inhibition of fibroblast activation protein, a serine protease involved in extracellular matrix degradation. By binding to the active site of this enzyme, Ala-boroPro prevents its enzymatic activity, which disrupts tumor microenvironments, potentially leading to reduced tumor growth and metastasis.
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity and purity of Ala-boroPro during synthesis.
Ala-boroPro has numerous scientific applications:
Fibroblast Activation Protein-α (FAP) is a type II transmembrane serine protease overexpressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment (TME) of >90% of epithelial carcinomas—including breast, lung, colorectal, and pancreatic cancers. In contrast, FAP exhibits minimal expression in healthy tissues, making it a near-universal ("pan-tumoral") target for precision oncology [1] [4] [5]. FAP’s enzymatic activity drives tumor progression through dual mechanisms: (1) Extracellular Matrix Remodeling: Cleavage of denatured collagens and fibronectin facilitates metastasis; (2) Immunomodulation: Proteolytic inactivation of chemokines (e.g., neuropeptide Y) suppresses anti-tumor immunity [2] [5].
Table 1: FAP vs. Related Proteases in Cancer Biology
Protease | Primary Function | Expression in Tumors | Selectivity Challenge |
---|---|---|---|
FAP-α | Dipeptidyl peptidase/endopeptidase | CAFs in >90% carcinomas | High selectivity achievable |
DPP-IV | Dipeptidyl peptidase | Immune/endothelial cells | Moderate cross-reactivity |
PREP | Prolyl endopeptidase | Cytosolic (all cells) | High selectivity barrier |
MMPs | Collagen degradation | Tumor/stromal cells | Low inherent specificity |
Therapeutically, FAP’s cell-surface location on CAFs—which constitute up to 80% of some tumor masses—enables efficient drug delivery. Antibody-based FAP inhibitors (e.g., sibrotuzumab) showed limited clinical efficacy due to poor tumor penetration and slow clearance, spurring interest in small-molecule inhibitors like Ala-boroPro derivatives [5] [9].
Boronic acids (R-B(OH)₂) are potent serine protease inhibitors due to their unique reversible covalent binding mechanism:
Clinically validated boronic acid drugs laid the foundation:
Ala-boroPro emerged from structure-activity relationship (SAR) studies optimizing boroPro scaffolds [(R)-pyrrolidin-2-yl-boronic acid]. Key innovations include:
Table 2: Evolution of Boronic Acid-Based Protease Inhibitors
Compound | Target | Key Structural Feature | Clinical Impact |
---|---|---|---|
Bortezomib | Proteasome | Pyrazinoyl-Phe-boroLeu | Multiple myeloma therapy |
Vaborbactam | β-lactamase | Cyclic boronic acid | Carbapenem resistance reversal |
Gly-boroPro | FAP/DPPs | Quinoline-Gly-boroPro | Proof-of-concept FAP inhibition |
D-Ala-boroPro | FAP | Quinoline-D-Ala-boroPro | Radiopharmaceutical development |
Ala-boroPro’s boronic acid moiety enables stable coordination of diagnostic/therapeutic radionuclides via chelator conjugates, creating "theranostic" pairs for imaging and treatment. Recent advances include:
Chelator Design and Radiometal Pairing
Pharmacophore Optimization
Table 3: Preclinical Performance of Ala-boroPro Radiopharmaceuticals
Compound | Radionuclide | Tumor Uptake (%ID/g) | Key Advantage |
---|---|---|---|
PNT6555 | ⁶⁸Ga | 6.38 ± 0.45 (1h) | Broad theranostic compatibility |
SB04028 | ⁶⁸Ga | 10.1 ± 0.42 (1h) | Enhanced quinoline affinity |
SAR-bisFAP | ⁶⁴Cu | 11.6 (4h), 6.2 (24h) | Dimer-enhanced retention |
¹⁷⁷Lu-PNT6555 | ¹⁷⁷Lu | >10 (168h) | Long-term tumor retention |
Overcoming Pharmacokinetic Challenges
Early FAP inhibitors (e.g., FAPI-04) exhibited rapid tumor washout (<4h). Ala-boroPro derivatives address this via:
Current clinical efforts focus on ⁶⁸Ga/¹⁷⁷Lu-PNT6555 and ⁶⁴Cu/⁶⁷Cu-SAR-bisFAP, with trials targeting pancreatic, glioblastoma, and melanoma models [1] [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7